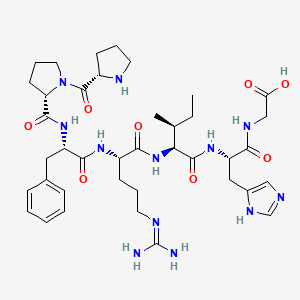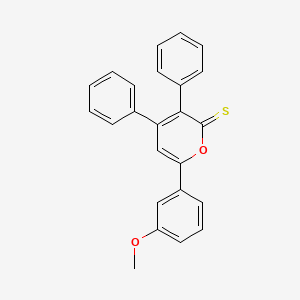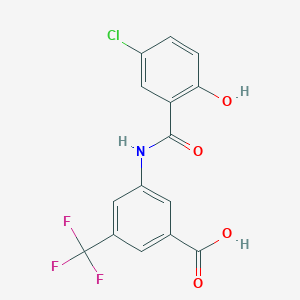
3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid is a synthetic organic compound that features both chloro and trifluoromethyl functional groups. Compounds with such functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Acylation: to introduce the benzamido group.
Halogenation: to introduce the chloro group.
Introduction of the trifluoromethyl group: via a suitable reagent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Conversion of hydroxyl to carbonyl.
Reduction: Conversion of nitro to amine.
Substitution: Replacement of chloro with other nucleophiles.
Applications De Recherche Scientifique
3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible therapeutic applications, though specific activities would need to be verified.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The chloro and trifluoromethyl groups could enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Chloro-2-hydroxybenzamido)-benzoic acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-2-hydroxybenzoic acid: Lacks the chloro and benzamido groups.
Uniqueness
The combination of chloro, hydroxyl, benzamido, and trifluoromethyl groups in 3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid may confer unique properties such as enhanced biological activity or specific chemical reactivity.
Propriétés
Numéro CAS |
634185-08-3 |
|---|---|
Formule moléculaire |
C15H9ClF3NO4 |
Poids moléculaire |
359.68 g/mol |
Nom IUPAC |
3-[(5-chloro-2-hydroxybenzoyl)amino]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H9ClF3NO4/c16-9-1-2-12(21)11(6-9)13(22)20-10-4-7(14(23)24)3-8(5-10)15(17,18)19/h1-6,21H,(H,20,22)(H,23,24) |
Clé InChI |
IFXUICBKOYPEAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)

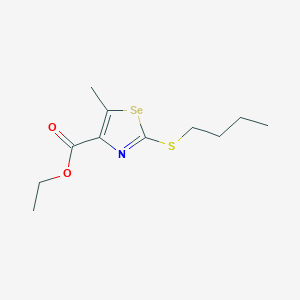
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)


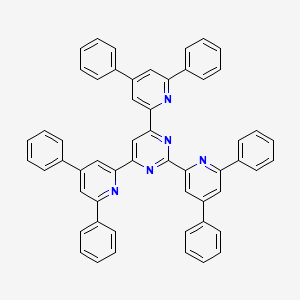
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)

